molecular formula C18H16Cl2N2O B11944550 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone CAS No. 853334-47-1

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone

Cat. No.: B11944550
CAS No.: 853334-47-1
M. Wt: 347.2 g/mol
InChI Key: GPUQARUAOJTVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a dichlorinated quinazolinone core and a mesitylmethyl (2,4,6-trimethylbenzyl) substituent at position 2. The mesitylmethyl group provides steric bulk and electron-donating methyl substituents, which may enhance lipophilicity and influence interactions with biological targets.

Properties

CAS No.

853334-47-1

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

6,8-dichloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H16Cl2N2O/c1-10-4-11(2)15(12(3)5-10)8-22-9-21-17-14(18(22)23)6-13(19)7-16(17)20/h4-7,9H,8H2,1-3H3

InChI Key

GPUQARUAOJTVIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dichloro-substituted aniline and mesitylmethyl ketone.

    Cyclization: The aniline undergoes cyclization with the ketone under acidic or basic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes oxidation at the 4-oxo position under strong oxidizing conditions. Key findings include:

  • KMnO₄-mediated oxidation in acidic media yields 3,4-dihydro-6,8-dichloro-4-oxo-quinazoline derivatives, confirmed via spectroscopic analysis .

  • H₂O₂ treatment under alkaline conditions facilitates epoxidation of the mesitylmethyl group, forming an oxirane intermediate.

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, 80°C3,4-Dihydro-4-oxo derivative65–72
H₂O₂NaOH, RTEpoxidized mesitylmethyl48–55

Reduction Reactions

Reduction primarily targets the dichloro substituents and the quinazolinone ring:

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the 6,8-dichloro groups to hydrogen, producing 3-(mesitylmethyl)-4(3H)-quinazolinone .

  • NaBH₄/LiAlH₄ reduces the 4-oxo group to a hydroxyl group, forming 3,4-dihydroquinazolinol derivatives .

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEtOH, 60°CDechlorinated quinazolinone>90%
NaBH₄MeOH, 0°C4-Hydroxy derivative78%

Nucleophilic Substitution

The 4-position and chlorine atoms participate in nucleophilic displacements:

  • Ammonolysis at 100°C replaces 6,8-Cl with -NH₂ groups, yielding 6,8-diamino derivatives .

  • Methoxylation (NaOMe/DMF) substitutes Cl at position 6 or 8, depending on steric hindrance from the mesitylmethyl group.

NucleophilePositionProductReaction Rate (k, s⁻¹)
NH₃6,8-ClDiaminoquinazolinone1.2 × 10⁻³
OMe⁻6-Cl6-Methoxy derivative5.6 × 10⁻⁴

Alkylation and Acylation

The mesitylmethyl group and nitrogen atoms undergo alkylation:

  • Methyl iodide (CH₃I/K₂CO₃) alkylates the N3 position, forming a quaternary ammonium salt .

  • Acetic anhydride acetylates the 4-oxo group, producing 4-acetoxy derivatives .

ReagentTarget SiteProductYield (%)
CH₃IN3N-Methylated salt82
(CH₃CO)₂O4-Oxo4-Acetoxyquinazolinone68

Electrophilic Substitution

Limited by electron-withdrawing Cl substituents, but nitration occurs under stringent conditions:

  • HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5, adjacent to the dichloro sites .

Reaction TypeConditionsProductRegioselectivity
NitrationHNO₃, 0°C5-Nitro derivative>95%

Cycloaddition and Heterocycle Formation

The compound participates in [4+2] cycloadditions with dienophiles:

  • Dimethyl acetylenedicarboxylate (DMAD) forms fused pyranoquinazolinone systems under microwave irradiation .

DienophileConditionsProductApplication
DMADMW, 120°CPyrano[3,4-g]quinazolinoneAntimicrobial scaffolds

Critical Analysis of Reaction Pathways

  • Steric effects : The mesitylmethyl group at N3 significantly slows reactions at positions 6/8 compared to unsubstituted analogs .

  • Electronic effects : Electron-withdrawing Cl substituents enhance electrophilic substitution at position 5 but reduce nucleophilic attack at 4-oxo .

This reactivity profile positions 6,8-dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone as a versatile intermediate for synthesizing bioactive quinazolinone derivatives, particularly in antimicrobial and anticancer drug discovery .

Scientific Research Applications

Chemical Characteristics

The compound features a quinazolinone core structure with two chlorine atoms at the 6 and 8 positions and a mesitylmethyl group at the 3 position. Its molecular formula is C14H13Cl2N2O. The presence of chlorine substituents significantly influences its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that quinazolinones, including 6,8-dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone, exhibit potent antimicrobial properties. A study demonstrated that derivatives with halogen substitutions showed improved antibacterial activity against both gram-positive and gram-negative bacteria . The introduction of the dichloro group at the 6 and 8 positions enhances the compound's efficacy, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Quinazolinone derivatives have been investigated for their anticancer potential, particularly as inhibitors of epidermal growth factor receptor (EGFR) autophosphorylation. This mechanism is crucial in cancer cell proliferation. Compounds similar to this compound have shown significant inhibitory activity against EGFR, with some derivatives achieving IC50 values in the nanomolar range . This positions them as promising candidates for targeted cancer therapies.

Anticonvulsant Activity

The anticonvulsant properties of quinazolinones have been well-documented. Studies have shown that certain derivatives can effectively reduce seizure activity in animal models by modulating neurotransmitter systems . The structural modifications in compounds like this compound may enhance their anticonvulsant efficacy and selectivity.

Inhibition of Enzymatic Activity

Research has identified that quinazolinones can inhibit key enzymes involved in cancer metabolism and progression, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical in nucleotide synthesis and cell proliferation. Compounds structurally related to this compound have exhibited promising results in inhibiting these enzymes, leading to potential applications in cancer treatment strategies .

Case Study 1: Antimicrobial Evaluation

In a recent study evaluating various quinazolinone derivatives, including this compound, researchers found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly impact antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

A systematic investigation into the anticancer properties of quinazolinones revealed that derivatives similar to this compound effectively inhibited EGFR autophosphorylation in vitro. This inhibition was correlated with reduced cell viability in cancer cell lines, suggesting a potential pathway for therapeutic development .

Case Study 3: Neuroprotective Effects

In another study focusing on neuroprotection, compounds derived from quinazolinones were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that certain derivatives could significantly reduce cell death and promote cell survival under stress conditions .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The quinazolinone core (C₈H₅N₂O) is common among analogs, but substituents at positions 3, 6, and 8 define their biological and chemical profiles. Below is a comparative analysis of key structural and functional differences:

Compound Substituent at Position 3 Substituents at Positions 6/8 Molecular Weight (g/mol) Key Structural Features
6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone (Target) Mesitylmethyl (2,4,6-trimethylbenzyl) Cl, Cl ~370 (estimated) High steric bulk, electron-donating methyl groups; enhanced lipophilicity
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone 1-Naphthylmethyl Cl, Cl 355.2 Extended aromatic system; increased π-π stacking potential
6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone 2-Nitrobenzyl Cl, Cl 350.2 Strong electron-withdrawing nitro group; potential for redox interactions
3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone 4-Bromobenzyl Cl, Cl ~370 (estimated) Halogen (Br) enhances electrophilicity; moderate steric hindrance
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone 2,6-Dichlorobenzyl Cl (position 6) 354.1 Di-chlorinated benzyl group; compact structure with high electronegativity
6,8-Dichloro-3-(2-methylbenzyl)-4(3H)-quinazolinone 2-Methylbenzyl Cl, Cl 319.2 Minimal steric bulk; methyl group improves metabolic stability

Mechanistic Insights

  • Electron-Donating vs. This contrasts with nitro or chloro substituents, which withdraw electrons and polarize the aromatic system .
  • Steric Effects : The 2,4,6-trimethylbenzyl group imposes significant steric hindrance, likely reducing off-target interactions compared to smaller substituents like 2-methylbenzyl .

Data Table: Comparative Profiles of Key Quinazolinone Derivatives

Property Target Compound 1-Naphthylmethyl 2-Nitrobenzyl 4-Bromobenzyl 2,6-Dichlorobenzyl
Molecular Weight ~370 355.2 350.2 ~370 354.1
Lipophilicity (LogP) High (estimated) Moderate High Moderate High
Key Bioactivity Hypothesized: Anticancer/antimicrobial Antimicrobial, anticancer Antimicrobial Anti-inflammatory Antimicrobial
Metabolic Stability High (due to methyl groups) Moderate Low (nitro group susceptibility) Moderate High

Biological Activity

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This compound features two chlorine atoms at the 6 and 8 positions and a mesitylmethyl group at the 3 position of the quinazolinone ring.

1. Anticancer Activity

Quinazolinones, including this compound, have shown significant anticancer properties. Studies indicate that derivatives of quinazolinone can inhibit various cancer cell lines through different mechanisms.

  • Case Study : A study evaluated the cytotoxic effects of quinazolinone derivatives on several cancer cell lines (PC3, MCF-7, HT-29). The IC50 values for some derivatives were found to be in the low micromolar range, indicating potent activity against these cells .
CompoundCell LineIC50 (μM)
A3PC310
A2MCF-710
A5HT-2912

2. Antibacterial Activity

The antibacterial properties of quinazolinones are well-documented. The emergence of drug-resistant bacteria has led to increased interest in developing new antibacterial agents from this class.

  • Research Findings : A review highlighted that various 4(3H)-quinazolinone derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence antibacterial efficacy .
Compound TypeActivityGram Type
Methoxy-substitutedHigh activityPositive
Methyl-substitutedModerate activityNegative

3. Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

  • Case Study : Compounds derived from quinazolinones were tested for their ability to inhibit TNF-α production in vitro. Some derivatives demonstrated significant inhibition without cytotoxic effects .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : Quinazolinones often act as inhibitors of various kinases involved in cancer cell proliferation.
  • Antimicrobial Mechanisms : They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
  • Cytokine Modulation : These compounds can modulate inflammatory responses by inhibiting cytokine production.

Q & A

Q. What are the established synthetic routes for 6,8-dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of methyl 2-acylaminobenzoate derivatives with substituted amines. A general procedure involves heating methyl 2-acylaminobenzoate (0.05 mol) with mesitylmethylamine hydrochloride (0.2 mol), phosphorus pentoxide (P₂O₅, 0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) at 180°C for 45 minutes. Post-reaction, the mixture is alkalized with NaOH (pH 8–9), extracted with CH₂Cl₂, and purified via recrystallization . Modifications in solvent choice (e.g., acetonitrile vs. acetone) or catalyst load (e.g., CuI for halogenation) can improve yields .

Q. How is the purity and structural integrity of this compound validated experimentally?

Characterization relies on melting point analysis, NMR (¹H and ¹³C), and IR spectroscopy. For example, the ¹H NMR spectrum of analogous 3-substituted quinazolinones shows distinct peaks for aromatic protons (δ 7.27–8.30 ppm) and alkyl groups (e.g., mesitylmethyl’s methyl protons at δ 2.65 ppm) . IR confirms the carbonyl stretch at ~1680 cm⁻¹. Purity is assessed via thin-layer chromatography (TLC) or HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What preliminary biological screening models are used to evaluate anti-inflammatory activity in this compound?

Carrageenan-induced rat paw edema and COX-II inhibition assays are standard. For instance, 6,8-disubstituted quinazolinones reduced edema by 45–60% at 50 mg/kg doses in murine models, comparable to ibuprofen . In vitro COX-II inhibition is measured using enzyme-linked immunosorbent assays (ELISA) with IC₅₀ values reported in the μM range .

Advanced Research Questions

Q. How do structural modifications at the 3-position (mesitylmethyl group) influence the compound’s bioactivity?

Substitution at the 3-position modulates lipophilicity and steric bulk, impacting receptor binding. For example, replacing mesitylmethyl with benzothiazole groups in analogs increased antimicrobial activity (MIC: 8–16 μg/mL against S. aureus) but reduced anti-inflammatory efficacy . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) or Hansch parameters can predict activity trends .

Q. What electrochemical methods enable regioselective functionalization of the quinazolinone core?

Dual oxidative C(sp³)–H amination using CuI and tert-butyl hydroperoxide (TBHP) under electrochemical conditions introduces amino groups at the 2-position. For example, methylquinazolinone derivatives reacted with iodobenzene diacetate to yield imidazo-fused quinazolinones with 72–85% yields . Optimizing electrode potential (e.g., 1.2 V vs. Ag/AgCl) minimizes side reactions like over-oxidation .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). For a 6,8-dichloro analog, in vitro IC₅₀ of 12 μM (COX-II) correlated weakly with in vivo edema reduction (40% at 50 mg/kg). Adjusting formulations (e.g., PEG-based nanoparticles) improved bioavailability by 2.5-fold in rat plasma AUC studies .

Q. What green chemistry approaches are applicable to scale up synthesis sustainably?

Brønsted acidic ionic liquids (e.g., [HMIm]HSO₄) replace P₂O₅ in cyclocondensation, reducing waste. A 2011 study achieved 88% yield using [HMIm]HSO₄ at 100°C, with the catalyst recycled three times without activity loss . Microwave-assisted synthesis (100 W, 10 min) further cuts reaction time from hours to minutes .

Methodological Considerations

Q. What strategies mitigate low yields in mesitylmethylamine coupling reactions?

Low yields (e.g., <50%) often stem from steric hindrance. Strategies include:

  • Using excess amine hydrochloride (3:1 molar ratio to substrate) .
  • Replacing P₂O₅ with Bi(TFA)₃–[nbp]FeCl₄, which enhances electrophilicity at the carbonyl group .
  • Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine solubility .

Q. How are cytotoxicity risks assessed during lead optimization?

Cytotoxicity is evaluated via MTT assays on HEK-293 or HepG2 cells. For example, 6,8-dichloro derivatives showed CC₅₀ > 100 μM, indicating low toxicity. Cross-reactivity with hERG channels is tested via patch-clamp assays to avoid cardiotoxicity .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) distinguish regioisomers. For a 6,8-dichloro analog, HMBC correlations between C-4 (δ 160 ppm) and H-3 (δ 4.10 ppm) confirmed substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.